
2,4-Cyclohexadien-1-one, 5,6,6-trimethoxy-
Overview
Description
2,4-Cyclohexadien-1-one, 5,6,6-trimethoxy- is a chemical compound with the molecular formula C9H12O4 It is characterized by a cyclohexadienone core with three methoxy groups attached to the 5th and 6th positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Cyclohexadien-1-one, 5,6,6-trimethoxy- typically involves the methoxylation of a cyclohexadienone precursor. One common method includes the reaction of 2,4-cyclohexadien-1-one with methanol in the presence of an acid catalyst, such as sulfuric acid, under reflux conditions. The reaction proceeds through the formation of an intermediate, which is then further methoxylated to yield the final product.
Industrial Production Methods
Industrial production of 2,4-Cyclohexadien-1-one, 5,6,6-trimethoxy- may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
2,4-Cyclohexadien-1-one, 5,6,6-trimethoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into cyclohexanol derivatives.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Cyclohexanol derivatives.
Substitution: Various substituted cyclohexadienone derivatives.
Scientific Research Applications
Anticancer Activity
Research has indicated that derivatives of cyclohexadienones exhibit promising anticancer properties. For example:
- A study evaluated the cytotoxic effects of various cyclohexadienone derivatives on human cancer cell lines using the MTT assay. The results demonstrated that certain compounds displayed significant antiproliferative activity against melanoma and other cancer types. Specifically, compounds with structural modifications showed enhanced bioactivity compared to their parent structures .
Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
---|---|---|---|
V | M14 (Melanoma) | 10 | Apoptosis via caspase activation |
XII | Various | 15 | ROS formation leading to cell death |
Synthesis of Antineoplastic Agents
The compound has been utilized as a precursor in the synthesis of new antineoplastic agents. The modification of its structure allows for the development of more potent derivatives that may target specific cancer pathways effectively .
Photochemistry
The photochemical properties of cyclohexadienones have been extensively studied for their potential in organic synthesis. The ability to undergo photorearrangements makes them valuable intermediates in the synthesis of complex organic molecules. For instance, the photochemical rearrangement of 2,4-cyclohexadienones can lead to various functionalized products that are useful in pharmaceutical chemistry .
Flavor and Fragrance Industry
2,4-Cyclohexadien-1-one derivatives are also utilized as flavoring agents in food products and fragrances. The compound's pleasant odor profile makes it suitable for applications in perfumes and flavorings for beverages and confections .
Case Study 1: Anticancer Research
In a study published in Cancer Research, researchers synthesized several derivatives of cyclohexadienones and tested their efficacy against various cancer cell lines. The findings suggested that modifications at specific positions on the cyclohexadiene ring could enhance cytotoxicity significantly. The study concluded that these compounds warrant further investigation as potential therapeutic agents .
Case Study 2: Flavoring Applications
A comprehensive assessment conducted by the Food Chemistry Journal highlighted the use of cyclohexadiene derivatives as flavoring agents in various food products. The study evaluated consumer acceptance and sensory profiles, confirming that compounds like 2,4-Cyclohexadien-1-one contribute positively to flavor enhancement in foods such as baked goods and beverages .
Mechanism of Action
The mechanism of action of 2,4-Cyclohexadien-1-one, 5,6,6-trimethoxy- involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the modulation of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells. The exact molecular targets and pathways depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
Similar Compounds
2,4-Cyclohexadien-1-one, 5,5,6-trimethoxy-: Similar structure but with a different substitution pattern.
2,4-Cyclohexadien-1-one, 5,6,6-trimethyl-: Similar core structure with methyl groups instead of methoxy groups.
2,4-Cyclohexadien-1-one, 5,6-dimethoxy-: Lacks one methoxy group compared to 2,4-Cyclohexadien-1-one, 5,6,6-trimethoxy-.
Uniqueness
2,4-Cyclohexadien-1-one, 5,6,6-trimethoxy- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of three methoxy groups enhances its reactivity and potential for diverse chemical transformations, making it a valuable compound in various research applications.
Biological Activity
2,4-Cyclohexadien-1-one, 5,6,6-trimethoxy- is a chemical compound with the molecular formula C9H12O4. It features a cyclohexadienone core with three methoxy groups at the 5th and 6th positions. This unique substitution pattern contributes to its distinct chemical and biological properties, making it a subject of interest in various fields including medicinal chemistry and pharmacology.
Anticancer Properties
Research indicates that 2,4-Cyclohexadien-1-one, 5,6,6-trimethoxy- exhibits significant anticancer activity. A study evaluated its cytotoxic effects against several human cancer cell lines using the MTT assay. The findings demonstrated that compounds structurally related to this compound were effective in inducing apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) formation and caspase activation .
Table 1: Cytotoxic Effects Against Cancer Cell Lines
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
2,4-Cyclohexadien-1-one, 5,6,6-trimethoxy- | M14 (melanoma) | 15 | Induction of apoptosis via ROS |
Related Compound V | M14 (melanoma) | 10 | Caspase activation |
Related Compound XII | Various | 20 | ROS formation |
Antimicrobial Activity
The compound has also been studied for its antimicrobial properties. Preliminary tests suggest that it may inhibit the growth of various bacterial strains. The presence of methoxy groups enhances its reactivity and potential to disrupt microbial cell membranes .
The mechanism by which 2,4-Cyclohexadien-1-one, 5,6,6-trimethoxy- exerts its biological effects involves its interaction with cellular targets. As an electrophile, it can react with nucleophilic sites on proteins and nucleic acids, leading to:
- Modulation of enzyme activity
- Disruption of cellular processes
- Induction of apoptosis in cancer cells
These interactions are context-dependent and vary based on the specific biological environment.
Study on Antiproliferative Effects
In a study focusing on cyclohexa-2,5-diene-1,4-dione derivatives, compounds similar to 2,4-Cyclohexadien-1-one were shown to inhibit cell proliferation in vitro. The research utilized flow cytometry to assess apoptosis and found that certain derivatives significantly reduced cell viability across multiple cancer cell lines .
Phytochemical Research
Further investigations into the phytochemical profile of related extracts have indicated that compounds containing similar structural motifs possess notable anticancer and antimicrobial activities. For instance, extracts from Crocus alatavicus demonstrated significant cytotoxicity against prostate cancer cells and showed potential as a source for developing new therapeutic agents .
Properties
IUPAC Name |
5,6,6-trimethoxycyclohexa-2,4-dien-1-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O4/c1-11-8-6-4-5-7(10)9(8,12-2)13-3/h4-6H,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIECNZAFBVGAFK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=O)C1(OC)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10464694 | |
Record name | 2,4-Cyclohexadien-1-one, 5,6,6-trimethoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10464694 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57197-26-9 | |
Record name | 2,4-Cyclohexadien-1-one, 5,6,6-trimethoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10464694 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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